molecular formula C2H7NO B1605494 N-ethylhydroxylamine CAS No. 624-81-7

N-ethylhydroxylamine

Cat. No.: B1605494
CAS No.: 624-81-7
M. Wt: 61.08 g/mol
InChI Key: VDUIPQNXOQMTBF-UHFFFAOYSA-N
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Description

N-ethylhydroxylamine is an organic compound characterized by the presence of an ethyl group attached to a hydroxylamine moiety. It is commonly used in various chemical processes due to its unique reactivity and functional properties. The compound is typically found as a white crystalline solid and is known for its applications in organic synthesis, where it serves as a versatile reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine hydrochloride with di-t-butyl dicarbonate in the presence of a base such as sodium carbonate, potassium carbonate, or triethylamine. The reaction product is then alkylated with an alkyl halide, followed by cleavage of the tert-butyloxycarbonyl (BOC) group using a strong acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process typically includes steps for purification and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-ethylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Applications

N-Ethylhydroxylamine serves as a precursor in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as antimicrobial agents, particularly against drug-resistant bacteria.

Case Study: Antimicrobial Properties

A study focused on the synthesis of N-substituted hydroxylamines, including NEHA, demonstrated their efficacy as antibacterial agents. These compounds act as radical scavengers and inhibit the bacterial enzyme ribonucleotide reductase (RNR), crucial for DNA synthesis in bacteria. The research showed that several NEHA derivatives exhibited broad antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
NEHA-1Pseudomonas aeruginosa< 70 μg/mL
NEHA-2Staphylococcus aureus< 60 μg/mL
NEHA-3Escherichia coli< 60 μg/mL

Medicinal Applications

In the pharmaceutical industry, this compound is utilized to develop intermediates for various therapeutic agents. Its ability to form stable derivatives makes it a valuable component in drug formulation.

Case Study: Pharmaceutical Intermediates

NEHA is particularly useful in synthesizing intermediates for antibiotics and other therapeutic compounds. A novel process for preparing this compound hydrochloride from di-t-butyl dicarbonate has been developed, allowing for high yields and purity . This method enhances the efficiency of producing pharmaceutical intermediates essential for drug development.

Industrial Applications

In addition to its biological and medicinal uses, this compound finds applications in industrial chemistry. It is employed in the production of polymers, resins, and other chemical products.

Industrial Process Overview

NEHA can be integrated into various chemical processes due to its reactivity. It participates in oxidation and reduction reactions, leading to the formation of products like nitrosoethane and ethylamine . This versatility makes it a valuable compound in industrial applications where specific chemical transformations are required.

Summary of Key Findings

This compound is a compound with diverse applications across multiple fields:

  • Biological Research : Effective as an antibacterial agent targeting drug-resistant strains.
  • Pharmaceutical Development : Essential for synthesizing high-purity intermediates.
  • Industrial Chemistry : Useful in producing various chemical products through reactive transformations.

Mechanism of Action

The mechanism of action of N-ethylhydroxylamine involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, through its hydroxylamine group. This interaction can lead to the formation of covalent bonds or the alteration of the target molecule’s structure and function .

Comparison with Similar Compounds

Uniqueness: N-ethylhydroxylamine is unique due to its specific reactivity profile, which is influenced by the presence of the ethyl group. This makes it particularly useful in certain synthetic applications where other hydroxylamines may not be as effective .

Biological Activity

N-Ethylhydroxylamine (NEHA) is a derivative of hydroxylamine and has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of NEHA's biological effects, mechanisms of action, and applications based on diverse research findings.

This compound can be synthesized through various methods, including the reaction of hydroxylamine hydrochloride with di-t-butyl dicarbonate in the presence of a base such as sodium carbonate. This method yields NEHA in high purity and good yield, making it suitable for various applications in pharmaceutical research .

  • Toxicity and Cytotoxicity :
    • NEHA and its parent compound, hydroxylamine, exhibit significant toxicity. Studies have shown that they induce methemoglobin formation and glutathione depletion in human blood cells. This leads to cytotoxic effects characterized by hemolysis and Heinz body formation .
    • NEHA's mechanism involves radical formation that contributes to oxidative stress, impairing enzyme activities such as glutathione S-transferase (GST) and NADPH methemoglobin reductase (NADPH-HbR) .
  • Antimicrobial Activity :
    • NEHA has been identified as an effective antimicrobial agent, particularly in medical devices. It acts as a biocide, inhibiting the growth of various pathogens, which is crucial in preventing infections associated with medical implants .
  • Role in Drug Development :
    • In medicinal chemistry, NEHA is utilized to introduce hydroxylamine functionalities into drug candidates. This modification can enhance the biological activity and efficacy of pharmaceuticals by improving their interaction with biological targets .

Research Findings

Several studies have focused on the biological activity of NEHA:

  • Case Study: Hematotoxicity :
    A study investigated the hematotoxic effects of hydroxylamines, including NEHA. The results indicated that both NEHA and its derivatives primarily induce methemoglobinemia through radical mechanisms, leading to oxidative damage in erythrocytes .
  • Antimicrobial Efficacy :
    Research has demonstrated that NEHA exhibits potent antimicrobial properties against a range of bacterial strains. Its application in coatings for medical devices has shown promise in reducing infection rates significantly .

Applications

Application AreaDescription
Peptide Synthesis Serves as a protecting group to enable selective modifications without affecting other functional groups.
Drug Development Facilitates the introduction of hydroxylamine functionalities to enhance biological activity.
Analytical Chemistry Used for derivatization of carbonyl compounds, improving detection methods such as HPLC and mass spectrometry.
Bioconjugation Plays a role in attaching biomolecules to surfaces or other molecules for drug delivery systems.

Properties

IUPAC Name

N-ethylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c1-2-3-4/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUIPQNXOQMTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211460
Record name Ethanamine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-81-7
Record name N-Ethylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethylhydroxylamine
Reactant of Route 2
N-ethylhydroxylamine
Reactant of Route 3
N-ethylhydroxylamine
Reactant of Route 4
N-ethylhydroxylamine
Reactant of Route 5
N-ethylhydroxylamine
Reactant of Route 6
N-ethylhydroxylamine

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